molecular formula C8H7ClN2O2S B7722970 (6-carboxy-1,3-benzothiazol-2-yl)azanium;chloride

(6-carboxy-1,3-benzothiazol-2-yl)azanium;chloride

Cat. No.: B7722970
M. Wt: 230.67 g/mol
InChI Key: UTKWPETXSJOITB-UHFFFAOYSA-N
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Description

(6-carboxy-1,3-benzothiazol-2-yl)azanium;chloride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Properties

IUPAC Name

(6-carboxy-1,3-benzothiazol-2-yl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.ClH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKWPETXSJOITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-carboxy-1,3-benzothiazol-2-yl)azanium;chloride typically involves the reaction of 2-aminobenzenethiol with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The final product is obtained by the addition of hydrochloric acid to form the chloride salt.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like hydroxide or amines; reactions are often conducted in polar solvents.

Major Products:

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzothiazole derivatives with different functional groups replacing the chloride ion.

Scientific Research Applications

(6-carboxy-1,3-benzothiazol-2-yl)azanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various benzothiazole derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. It is used in the study of biological systems and cellular imaging.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It is being studied for its ability to inhibit certain enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties. It is also used in the production of polymers and other materials.

Mechanism of Action

(6-carboxy-1,3-benzothiazol-2-yl)azanium;chloride can be compared with other benzothiazole derivatives:

    This compound vs. 2-aminobenzothiazole: While both compounds contain the benzothiazole ring, this compound has a carboxylic acid group, making it more polar and potentially more reactive in certain chemical reactions.

    This compound vs. 2-mercaptobenzothiazole: The presence of the carboxylic acid group in this compound differentiates it from 2-mercaptobenzothiazole, which has a thiol group. This difference in functional groups leads to variations in their chemical reactivity and applications.

Comparison with Similar Compounds

  • 2-aminobenzothiazole
  • 2-mercaptobenzothiazole
  • 2-chlorobenzothiazole

These comparisons highlight the unique properties of (6-carboxy-1,3-benzothiazol-2-yl)azanium;chloride, making it a valuable compound in various scientific and industrial applications.

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